

# Commercial Suppliers and Technical Guide for Tris(4-methoxyphenyl)phosphine

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## Compound of Interest

Compound Name: *Tris(4-methoxyphenyl)phosphine*

Cat. No.: *B1294419*

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**Tris(4-methoxyphenyl)phosphine**, also known as trianisylphosphine, is an organophosphorus compound widely utilized in organic synthesis. Its electron-rich nature, owing to the methoxy substituents on the phenyl rings, imparts unique reactivity compared to its unsubstituted counterpart, triphenylphosphine. This guide provides an overview of commercial suppliers, key applications, and detailed experimental protocols for its use.

## Commercial Availability

**Tris(4-methoxyphenyl)phosphine** is available from a range of chemical suppliers in various purities and quantities. Below is a summary of offerings from prominent vendors. Please note that pricing and availability are subject to change and may require institutional login for current details.

Supplier	Catalog Number(s)	Purity	Available Quantities
Thermo Scientific Chemicals	AC422240010, AAA1559603, AAA1559606	95%, 98%	1g, 5g, 10g
MilliporeSigma (Sigma-Aldrich)	3951025G	Not specified	5g
Ereztech	P5389	98%+	Small and bulk volumes
ChemicalBook Affiliates	Multiple listings	98%, 99%	g to kg scales

## Core Applications and Experimental Protocols

**Tris(4-methoxyphenyl)phosphine** is a versatile reagent and ligand in numerous organic transformations. Its applications include, but are not limited to, the Staudinger reaction, Mitsunobu reaction, and various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.<sup>[1]</sup>

### The Staudinger Reaction

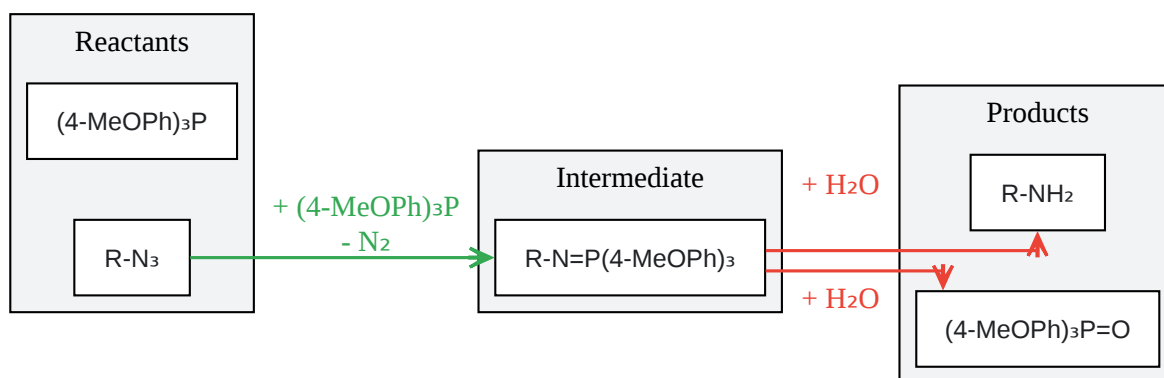
The Staudinger reaction is a mild and efficient method for the reduction of azides to amines.<sup>[2]</sup> <sup>[3]</sup> The reaction proceeds through the formation of an iminophosphorane intermediate, which is subsequently hydrolyzed to the corresponding amine and phosphine oxide. The increased nucleophilicity of **Tris(4-methoxyphenyl)phosphine**, compared to triphenylphosphine, can facilitate the initial reaction with the azide.

Detailed Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve the azide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (0.1–0.2 M).
- **Reagent Addition:** Add **Tris(4-methoxyphenyl)phosphine** (1.1 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of nitrogen gas evolution.
- **Hydrolysis:** Upon completion of the reaction (typically 1-3 hours), add water (5-10 equivalents) to the reaction mixture to hydrolyze the iminophosphorane intermediate.
- **Work-up:** Stir the mixture vigorously for an additional 1-2 hours. Remove the THF under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amine can be purified by column chromatography on silica gel. The by-product, **Tris(4-methoxyphenyl)phosphine oxide**, can often be removed by precipitation or chromatography.

#### Staudinger Reaction Pathway



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Caption: The Staudinger reaction pathway.

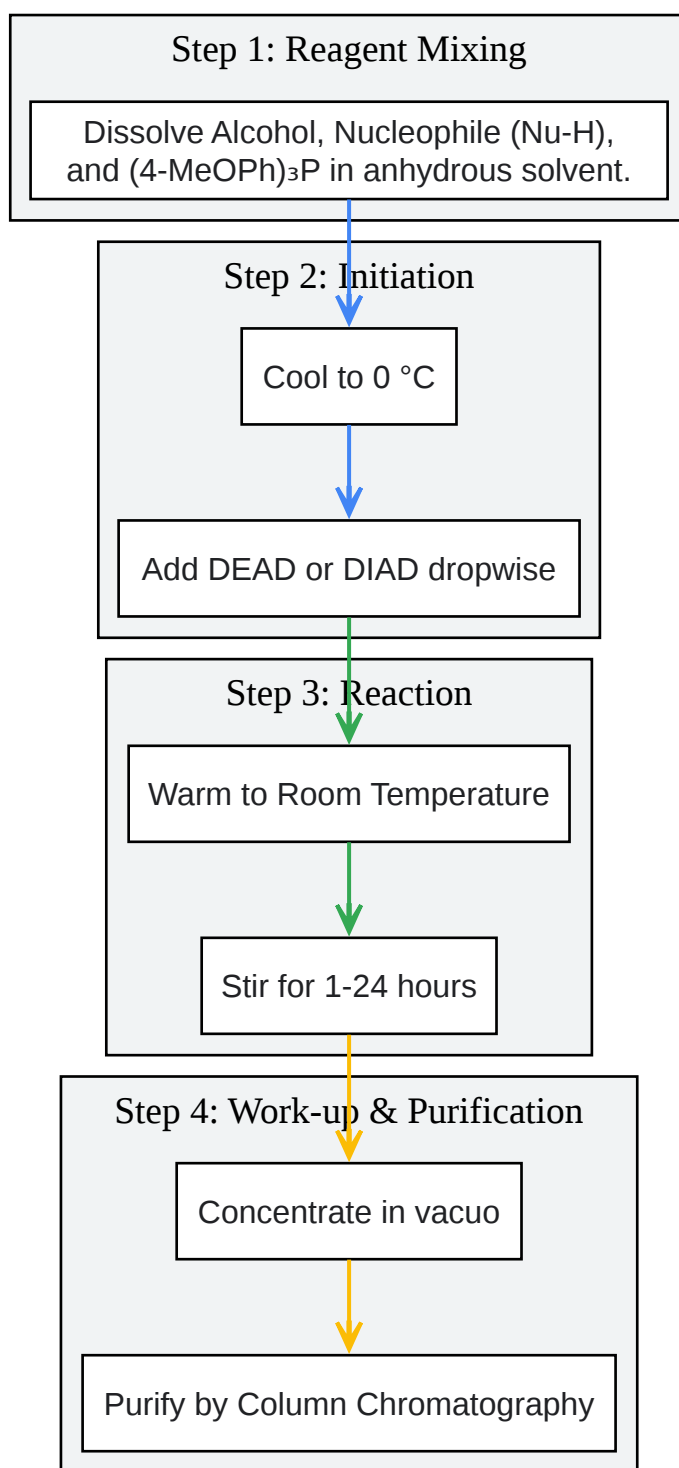
## The Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.<sup>[4]</sup><sup>[5]</sup> The reaction typically employs a phosphine, such as **Tris(4-methoxyphenyl)phosphine**, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

#### Detailed Experimental Protocol:

- **Reaction Setup:** To a solution of the alcohol (1.0 equivalent), a suitable nucleophile (e.g., a carboxylic acid, 1.2 equivalents), and **Tris(4-methoxyphenyl)phosphine** (1.2 equivalents) in an anhydrous solvent (e.g., THF or dichloromethane) at 0 °C, add the azodicarboxylate (1.2 equivalents) dropwise under an inert atmosphere.
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC.
- **Work-up:** Once the reaction is complete, concentrate the mixture in vacuo. The resulting residue can be purified by column chromatography to separate the desired product from the by-products, **Tris(4-methoxyphenyl)phosphine** oxide and the hydrazine derivative. In some cases, the phosphine oxide can be precipitated by the addition of a non-polar solvent like diethyl ether.
- **Purification:** Further purification of the product can be achieved by recrystallization or additional chromatography as needed.

#### Mitsunobu Reaction Workflow



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Caption: A typical workflow for the Mitsunobu reaction.

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